molecular formula C13H13NO2 B14668708 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- CAS No. 38186-92-4

3-Pyridinol, 6-methoxy-2-(phenylmethyl)-

Cat. No.: B14668708
CAS No.: 38186-92-4
M. Wt: 215.25 g/mol
InChI Key: INDNBWJYUSKZSB-UHFFFAOYSA-N
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Description

The compound 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- is a pyridine derivative featuring a hydroxyl group at position 3, a methoxy group at position 6, and a benzyl (phenylmethyl) substituent at position 2.

Properties

CAS No.

38186-92-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-benzyl-6-methoxypyridin-3-ol

InChI

InChI=1S/C13H13NO2/c1-16-13-8-7-12(15)11(14-13)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3

InChI Key

INDNBWJYUSKZSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinol and benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 6-methoxy-2-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

3-Pyridinol, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and selected analogs:

Table 1: Structural Comparison

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol)
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- 3-OH, 6-OCH₃, 2-CH₂Ph Hydroxyl, Methoxy, Benzyl C₁₃H₁₃NO₂ 215.25
6-Methyl-3-pyridinol 3-OH, 6-CH₃ Hydroxyl, Methyl C₆H₇NO 109.13
3-Pyridinol,2-(1-methylethyl)- 3-OH, 2-CH(CH₃)₂ Hydroxyl, Isopropyl C₈H₁₁NO 137.18
3-Hydroxy-6-methyl-2-nitropyridine 3-OH, 6-CH₃, 2-NO₂ Hydroxyl, Methyl, Nitro C₆H₆N₂O₃ 154.13

Key Observations:

  • Electronic Effects : The methoxy group (electron-donating via resonance) contrasts with the nitro group (electron-withdrawing) in ’s compound, altering the pyridine ring’s electronic density and reactivity.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility Profile
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- Not reported ~2.5* Moderate in organic solvents
6-Methyl-3-pyridinol Not reported ~1.2 High in polar solvents
3-Hydroxy-6-methyl-2-nitropyridine 105–108 ~0.5 Moderate in polar solvents

Notes:

  • *Predicted LogP for the target compound is higher due to the hydrophobic benzyl group, enhancing membrane permeability compared to analogs with smaller substituents.
  • The nitro group in ’s compound reduces LogP and increases polarity, favoring aqueous solubility .

Q & A

Q. What are effective synthetic routes for 3-Pyridinol, 6-methoxy-2-(phenylmethyl)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during alkylation or methoxylation steps, as seen in analogous pyridine derivatives .
  • Substitution Reactions: Introduce the benzyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) at position 2 of the pyridine ring .
  • Methoxy Group Installation: Employ methylating agents like methyl iodide (CH₃I) with a deprotonating base (e.g., NaH) for methoxylation at position 6 .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of 3-Pyridinol derivatives?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Identify the hydroxyl proton (δ 8–10 ppm, broad singlet) and methoxy group (δ 3.8–4.0 ppm, singlet).
    • Aromatic protons from the benzyl group appear as multiplets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS):
    • Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 230.1184 for C₁₃H₁₅NO₂). Fragmentation patterns can distinguish positional isomers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the pyridine ring?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., methoxy or hydroxyl) to guide lithiation at specific positions. For example, LDA (lithium diisopropylamide) selectively deprotonates position 4 in 3-pyridinol derivatives, enabling functionalization .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids can introduce the benzyl group at position 2. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH) to enhance yields .

Q. How do computational methods aid in predicting the reactivity of substituted 3-Pyridinol compounds?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring, guiding substitution reactions .
  • Retrosynthetic AI Tools: Platforms like PubChem’s AI-powered synthesis planner (using Reaxys and Pistachio databases) propose feasible routes for introducing methoxy and benzyl groups while minimizing side reactions .

Q. How can researchers resolve contradictions in reported reaction yields for similar pyridine derivatives?

Methodological Answer:

  • Experimental Replication: Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher yields in SNAr reactions correlate with polar aprotic solvents (DMF > THF) .
  • Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., oxidation rates with KMnO₄ vs. CrO₃) to isolate solvent or steric effects .

Analytical and Application-Focused Questions

Q. What chromatographic techniques are optimal for purifying 3-Pyridinol derivatives?

Methodological Answer:

  • Reverse-Phase HPLC: Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to resolve polar hydroxylated pyridines. Adjust pH to 2.5–3.0 to enhance peak symmetry .
  • Preparative TLC: Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for small-scale purification .

Q. How can researchers evaluate the biological activity of 3-Pyridinol derivatives in drug discovery?

Methodological Answer:

  • In Silico Screening: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Validate with MD simulations to check stability .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. For fluorinated analogs (e.g., 5-fluoro-6-methoxy derivatives), track bioactivity via fluorescence microscopy .

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